molecular formula C11H11N3OS B14947639 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B14947639
M. Wt: 233.29 g/mol
InChI Key: MELRPBAXTKGVPH-UHFFFAOYSA-N
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Description

7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thiazole ring fused with a pyridine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is often carried out under mild conditions and can be catalyzed by various agents, such as L-proline, to enhance the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly catalysts and solvents, are often applied to optimize the synthesis process. The use of multicomponent reactions is advantageous in industrial settings due to their efficiency and ability to produce complex molecules in a single step .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile lies in its fused thiazole-pyridine ring system, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

7,7-dimethyl-5-oxo-3,6-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C11H11N3OS/c1-11(2)7(5-12)9(15)14-3-4-16-10(14)8(11)6-13/h7H,3-4H2,1-2H3

InChI Key

MELRPBAXTKGVPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N2CCSC2=C1C#N)C#N)C

Origin of Product

United States

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